molecular formula C10H13N5 B7462631 5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Katalognummer B7462631
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: ZZMLXQJHYXNMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as MPTP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of the mitochondrial enzyme complex I, which has been implicated in several neurodegenerative diseases, including Parkinson's disease.

Wirkmechanismus

5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine acts as a potent inhibitor of the mitochondrial enzyme complex I, leading to the disruption of the electron transport chain and the generation of reactive oxygen species. This disruption leads to the degeneration of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. 5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine-induced Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. 5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has also been shown to induce oxidative stress and inflammation, leading to the degeneration of other neuronal populations.

Vorteile Und Einschränkungen Für Laborexperimente

5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful tool for studying the pathogenesis of Parkinson's disease and developing new therapies. 5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine-induced Parkinson's disease is a well-established animal model that closely mimics the human disease's pathogenesis. However, the use of 5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is limited due to its potential toxicity and the ethical concerns surrounding its use in animal experiments.

Zukünftige Richtungen

Future research on 5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine should focus on developing new therapies for Parkinson's disease and other neurodegenerative diseases. One potential direction is the development of new inhibitors of the mitochondrial enzyme complex I that are less toxic than 5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine. Another potential direction is the development of therapies that target other aspects of Parkinson's disease's pathogenesis, such as inflammation and oxidative stress. Additionally, future research should focus on the development of new animal models that better mimic the human disease's pathogenesis.

Synthesemethoden

5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized using various methods, including the reaction of 2-amino-4,6-dimethylpyrimidine with 1-pyrrolidinecarboxaldehyde in the presence of acetic acid and sodium acetate. This reaction leads to the formation of 5-methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine as a white solid. The purity of the compound can be improved using various purification methods, including chromatography.

Wissenschaftliche Forschungsanwendungen

5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. 5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a potent inhibitor of the mitochondrial enzyme complex I, which has been implicated in the pathogenesis of these diseases. 5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to induce Parkinson's disease-like symptoms in animal models, making it a useful tool for studying the disease's pathogenesis and developing new therapies.

Eigenschaften

IUPAC Name

5-methyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-8-6-9(14-4-2-3-5-14)15-10(13-8)11-7-12-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMLXQJHYXNMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-Methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}pyrrolidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.